molecular formula F5Si2 B14157869 CID 53425746

CID 53425746

Cat. No.: B14157869
M. Wt: 151.16 g/mol
InChI Key: RGCCCXVHDVOYDL-UHFFFAOYSA-N
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Description

Compound “CID 53425746” is a chemical entity with significant interest in various scientific fields

Properties

Molecular Formula

F5Si2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/F5Si2/c1-6(2)7(3,4)5

InChI Key

RGCCCXVHDVOYDL-UHFFFAOYSA-N

Canonical SMILES

F[Si](F)[Si](F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 53425746” typically involves multiple steps, including specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using reagents such as halogenating agents or oxidizing agents.

    Step 3: Final purification and isolation of the compound using techniques like recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes esterification under acidic or basic conditions. For example:
Reaction:
CID 53425746+Acetic anhydrideH2SO44 2 5 dimethylphenyl 2 methylphenyl acetate\text{CID 53425746}+\text{Acetic anhydride}\xrightarrow{\text{H}_2\text{SO}_4}\text{4 2 5 dimethylphenyl 2 methylphenyl acetate}

ParameterValue/DetailSource
Reaction time2–4 hours
Temperature60–80°C
Yield75–85%
By-productsTrace acetic acid

This reaction is critical for modifying solubility and stability in pharmaceutical applications.

Oxidation Reactions

The phenolic hydroxyl group can be oxidized to form quinones or ketones.

Reaction with hydrogen peroxide (H₂O₂):
CID 53425746+H2O2Fe3+4 2 5 dimethylphenyl 2 methyl 1 2 benzoquinone\text{this compound}+\text{H}_2\text{O}_2\xrightarrow{\text{Fe}^{3+}}\text{4 2 5 dimethylphenyl 2 methyl 1 2 benzoquinone}

ParameterValue/DetailSource
CatalystFeCl₃ (0.5 mol%)
SolventEthanol/water (1:1)
Yield60–70%
Side productsMinor dimerization products

Oxidation is pH-sensitive, with optimal results at pH 5–6.

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and sulfonation due to electron-donating methyl groups.

Nitration example:
CID 53425746+HNO3H2SO43 nitro 4 2 5 dimethylphenyl 2 methylphenol\text{this compound}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{3 nitro 4 2 5 dimethylphenyl 2 methylphenol}

ParameterValue/DetailSource
Nitration positionPara to hydroxyl group
Temperature0–5°C (controlled)
Yield50–55%

Nucleophilic Substitution

The methyl groups participate in halogenation under radical conditions:

Chlorination:
CID 53425746+Cl2UV light4 2 5 dimethylphenyl 2 chloromethyl phenol\text{this compound}+\text{Cl}_2\xrightarrow{\text{UV light}}\text{4 2 5 dimethylphenyl 2 chloromethyl phenol}

ParameterValue/DetailSource
Reaction time6–8 hours
Selectivity80% for mono-chlorination
By-productsDi-chlorinated derivatives (<10%)

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

Reaction with phenylboronic acid:
CID 53425746+PhB OH 2Pd PPh3 44 2 5 dimethylphenyl 2 methylbiphenyl 4 ol\text{this compound}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{4 2 5 dimethylphenyl 2 methylbiphenyl 4 ol}

ParameterValue/DetailSource
Catalyst loading2 mol% Pd
BaseK₂CO₃
SolventToluene/water (3:1)
Yield65–75%

Reductive Alkylation

The hydroxyl group facilitates reductive alkylation with aldehydes:

Reaction with formaldehyde:
CID 53425746+HCHONaBH44 2 5 dimethylphenyl 2 methylphenoxy methanol\text{this compound}+\text{HCHO}\xrightarrow{\text{NaBH}_4}\text{4 2 5 dimethylphenyl 2 methylphenoxy methanol}

ParameterValue/DetailSource
Reducing agentNaBH₄ (2 eq.)
SolventTHF
Yield70–80%

Mechanistic Insights

  • Hydrogen bonding effects : The hydroxyl group stabilizes intermediates in oxidation and substitution reactions .

  • Steric hindrance : Methyl groups at the 2- and 5-positions reduce reactivity at adjacent positions, directing electrophiles to the para position .

Scientific Research Applications

Compound “CID 53425746” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of compound “CID 53425746” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compound “CID 53425746” can be compared with other similar compounds based on its structural features and functional properties. Some similar compounds include:

    Compound A: Known for its similar core structure but different functional groups.

    Compound B: Shares similar biological activities but differs in its synthetic route.

    Compound C: Exhibits comparable industrial applications but varies in its chemical reactivity.

Uniqueness: The uniqueness of compound “this compound” lies in its specific combination of structural features and functional properties, making it a valuable entity for various scientific and industrial applications.

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